N-(2-methoxy-5-methylphenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-(2-Methoxy-5-methylphenyl)-4,5-dimethyl-3-isoxazolecarboxamide: is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and an isoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxy-5-methylphenyl)-4,5-dimethyl-3-isoxazolecarboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. This reaction is often catalyzed by a base such as sodium hydroxide.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. Methoxy groups are typically introduced using methanol and a strong acid catalyst, while methyl groups can be introduced using methyl iodide and a base.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amide coupling reaction, often using reagents such as carbodiimides or acyl chlorides.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring, where nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications, including cancer and neurological disorders.
Industry:
- Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-5-methylphenyl)-4,5-dimethyl-3-isoxazolecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
- N-(2-Methoxy-5-methylphenyl)cyclobutanecarboxamide
- N-(2-Methoxy-5-methylphenyl)benzenesulfonamide
- N-(2-Methoxy-5-methylphenyl)acetamide
Comparison:
- N-(2-Methoxy-5-methylphenyl)-4,5-dimethyl-3-isoxazolecarboxamide is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties.
- N-(2-Methoxy-5-methylphenyl)cyclobutanecarboxamide lacks the isoxazole ring, resulting in different reactivity and biological activity.
- N-(2-Methoxy-5-methylphenyl)benzenesulfonamide contains a sulfonamide group, which can influence its solubility and interaction with biological targets.
- N-(2-Methoxy-5-methylphenyl)acetamide is simpler in structure and may have different pharmacokinetic properties.
This detailed article provides a comprehensive overview of N-(2-Methoxy-5-methylphenyl)-4,5-dimethyl-3-isoxazolecarboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H16N2O3 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C14H16N2O3/c1-8-5-6-12(18-4)11(7-8)15-14(17)13-9(2)10(3)19-16-13/h5-7H,1-4H3,(H,15,17) |
InChI Key |
QICNJDZFIBGHDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=NOC(=C2C)C |
Origin of Product |
United States |
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